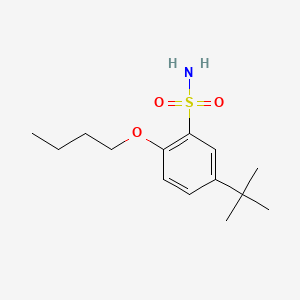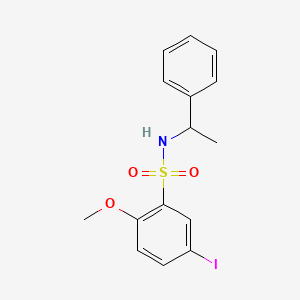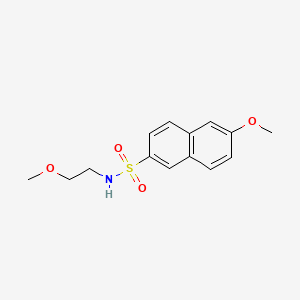
Verdoracine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Verdoracine is typically synthesized through a series of organic reactions. One common method involves the reaction of metal magnesium with bromoalkane (such as bromopropane) under anhydrous conditions to form the Grignard reagent. This reagent is then reacted with appropriate organic substrates to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar Grignard reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Análisis De Reacciones Químicas
Types of Reactions: Verdoracine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Verdoracine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the fragrance industry to impart green and earthy notes to various products
Mecanismo De Acción
The mechanism of action of Verdoracine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .
Comparación Con Compuestos Similares
Galbanum: Known for its green and earthy notes, similar to Verdoracine.
Carrot Seed Oil: Shares the freshly peeled carrot fragrance aspect.
Isopropyl Guegan: Another compound with a bluish fragrance and fresh, peeled carrot notes.
Uniqueness: this compound stands out due to its unique combination of green, earthy, and carrot-like notes, making it a versatile ingredient in the fragrance industry. Its ability to support both herbaceous and earthy notes sets it apart from other similar compounds .
Propiedades
Número CAS |
14974-92-6 |
|---|---|
Fórmula molecular |
H12O18S3Sc2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)

